NVP CXCR2 antagonist 14 is a selective antagonist targeting the chemokine receptor CXCR2, which is implicated in various inflammatory processes and pain pathways. This compound is part of a broader class of chemokine receptor antagonists that aim to block the signaling pathways activated by chemokines, particularly in the context of neuropathic pain and other inflammatory conditions. The development of NVP CXCR2 antagonist 14 is significant due to its potential therapeutic applications in managing pain and inflammation.
NVP CXCR2 antagonist 14 has been studied extensively in preclinical models, particularly in research focusing on its effects on neuropathic pain and its interaction with various chemokines. The compound has been referenced in multiple studies, including those examining its efficacy in reducing pain-related behaviors in animal models of neuropathy .
NVP CXCR2 antagonist 14 falls under the category of pharmacological agents specifically designed to inhibit the activity of G protein-coupled receptors, particularly the chemokine receptor CXCR2. This classification places it among other therapeutic agents aimed at modulating immune responses and managing pain through receptor antagonism.
The synthesis of NVP CXCR2 antagonist 14 involves several key steps typically associated with organic synthesis methodologies. While specific synthetic routes for this compound are not detailed in the available literature, compounds of this class are generally synthesized through:
The synthesis may involve standard laboratory techniques such as:
The molecular structure of NVP CXCR2 antagonist 14 features several key components that contribute to its biological activity. While specific structural details (such as molecular formula and 3D conformation) are not provided here, compounds in this class typically exhibit:
NVP CXCR2 antagonist 14 participates in several chemical reactions relevant to its function:
Understanding these interactions often requires advanced techniques such as:
NVP CXCR2 antagonist 14 exerts its pharmacological effects primarily through competitive inhibition of the CXCR2 receptor. By blocking this receptor:
Research has shown that administration of NVP CXCR2 antagonist 14 leads to significant reductions in pain-related behaviors in animal models, indicating its effectiveness as a therapeutic agent .
While specific physical properties such as color, state (solid or liquid), and odor are not detailed, compounds like NVP CXCR2 antagonist 14 generally exhibit:
Chemical properties include:
Relevant data for these properties would typically be derived from experimental studies or computational predictions.
NVP CXCR2 antagonist 14 has potential applications in various scientific fields:
CXCR2 is a class A G protein-coupled receptor (GPCR) characterized by seven transmembrane domains (7-TM), an extracellular N-terminus, and an intracellular C-terminus. This structural configuration enables its interaction with CXC chemokines containing the Glu-Leu-Arg (ELR) motif, including CXCL1, CXCL2, and CXCL3 [2] [6]. Key functional domains include:
CXCR2 is constitutively expressed in the nervous system, localized to dorsal root ganglion (DRG) neurons (particularly CGRP⁺ nociceptors and NF200⁺ myelinated neurons), astrocytes, and activated microglia [3] [7] [9]. Its expression is dynamically upregulated in neuropathological states, evidenced by 2–4-fold increases in spinal cord and DRG tissues following nerve injury [7] [10].
Table 1: Structural and Pharmacological Features of Select CXCR2 Antagonists
Compound | Chemical Class | IC₅₀ vs. CXCR2 | Selectivity over CXCR1 | Key Structural Features |
---|---|---|---|---|
NVP CXCR2 20 | Allosteric inhibitor | 8–20 nM* | >100-fold | Bicyclic heteroaromatic core |
SB225002 | Urea derivative | 22–40 nM | >150-fold | N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea |
SB-265610 | Allosteric inhibitor | 3.7 nM | >100-fold | Cyanoguanidine moiety |
AZD5069 | Competitive antagonist | <10 nM | >500-fold | Piperazine scaffold |
*Values derived from functional calcium mobilization assays [2] [4] [8].
CXCR2 activation triggers multifaceted signaling cascades that amplify neuroimmune interactions:
In neuropathic pain models, CXCR2⁺ neuron density increases 3-fold in the dorsal horn after chronic constriction injury (CCI), coinciding with ERK1/2 phosphorylation and c-Fos expression in projection neurons [7] [9]. Pharmacological inhibition with NVP CXCR2 20 (10 µg, intrathecal) reduces pERK immunoreactivity by 60–75%, confirming its role in central sensitization [10].
ELR⁺ CXC chemokines exhibit distinct spatiotemporal expression profiles in neurological pathologies:
Table 2: Functional Specialization of CXCR2 Ligands in Neuropathic Pain Models
Ligand | Primary Cellular Source | Peak Expression | Key Pain-Related Functions | Sensitivity to NVP CXCR2 20 |
---|---|---|---|---|
CXCL1 | Astrocytes, fibroblasts | 24 h post-injury | Enhances NMDA currents; induces ERK/c-Fos in dorsal horn | ↓↓↓ (90% inhibition)* |
CXCL2 | Macrophages, microglia | 12–48 h | Neutrophil recruitment; microglial P2X4 activation | ↓↓ (70% inhibition) |
CXCL3 | Microglia (>50%), mast cells | 6–8 h | Triggers TRPA1-dependent neuronal hyperexcitability | ↓↓↓↓ (95% inhibition) |
*Inhibition measured by ligand-induced calcium flux in DRG neurons [5] [6] [10].
Ligand-receptor interactions exhibit hierarchical signaling: CXCL3 demonstrates the highest efficacy for TRPA1 co-activation (EC₅₀ = 24.8 nM), while CXCL1 shows preferential recruitment of β-arrestin-dependent pathways. NVP CXCR2 20 potently inhibits all three ligands, with greatest efficacy against CXCL3-mediated signaling [5] [6] [10].
Table 3: Neuroimmune Modulation by NVP CXCR2 20 in Preclinical Studies
Experimental Model | Treatment Protocol | Key Outcomes | Proposed Mechanism |
---|---|---|---|
CCI (rat) | 10 μg/5μL i.t. daily × 7d | ↓ Mechanical allodynia 75%; ↓ thermal hyperalgesia 80% | Suppressed spinal IL-1β/IL-6 mRNA; reduced CCL2/CCL7 |
Spinal Nerve Ligation (rat) | 20 μg/5μL single i.t. | Restored paw withdrawal threshold 6h post-injection (p<0.001) | Blocked microglial Iba-1⁺ activation |
LPS-primed microglia (in vitro) | 1μM pre-treatment | ↓ TNF-α (82%); ↓ IL-6 (75%); ↓ IL-1β (68%) production | Inhibited p38 MAPK phosphorylation |
Gout arthritis (mouse) | 2 mg/kg i.p. | ↓ Joint neutrophil infiltration (60%); reversed TRPA1 hyperexcitability | Blocked CXCL5-CXCR2 axis in DRG neurons |
Data synthesized from [1] [3] [6].
Synthesis of Key Findings:
These findings position NVP CXCR2 20 as a promising template for targeting neuroimmune crosstalk in chronic pain, with superior selectivity for CXCL3-mediated neuronal sensitization.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7